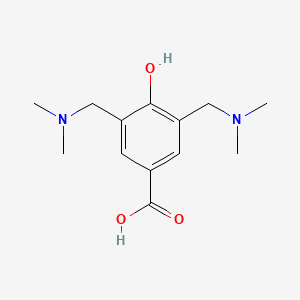
3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is a complex organic compound characterized by the presence of two dimethylamino groups attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dihydroxybenzoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,5-dihydroxy-: Lacks the dimethylamino groups, resulting in different chemical properties.
Benzoic acid, 3,5-bis[(methylamino)methyl]-4-hydroxy-: Contains methylamino groups instead of dimethylamino, leading to variations in reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is unique due to the presence of two dimethylamino groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.
Biologische Aktivität
3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid, a derivative of p-hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, including anti-inflammatory and cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: C12H17N2O3
- Molecular Weight: 237.28 g/mol
The presence of dimethylamino groups and hydroxy functionalities contributes to its biological activity.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving RAW264.7 macrophages, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production. The results showed that treatment with the compound reduced NO secretion by approximately 45.37 ± 2.29%, compared to a control group treated with pyrrolidine dithiocarbamate (PDTC), which achieved a reduction of 66.42 ± 1.83% . This suggests that the compound may play a role in modulating inflammatory responses.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported that derivatives of this compound demonstrated selective toxicity towards malignant cells while sparing non-malignant cells. The selectivity index (SI) was calculated to assess the differential toxicity, indicating that certain derivatives were significantly more toxic to cancer cells than to normal cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines: The compound's ability to inhibit NO production suggests potential pathways involving the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Caspase Activation: In studies on related compounds, activation of caspases-3 and -7 was observed, indicating that apoptosis may be a key mechanism in the cytotoxicity against tumor cells .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
6333-24-0 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)7-10-5-9(13(17)18)6-11(12(10)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
YGQVYFAHDYFWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















